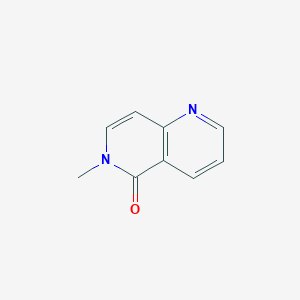

6-Methyl-1,6-naphthyridin-5-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-6-4-8-7(9(11)12)3-2-5-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMYAWDAAMOFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480353 | |

| Record name | 6-Methyl-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19693-54-0 | |

| Record name | 6-Methyl-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 1,6 Naphthyridin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 6-Methyl-1,6-naphthyridin-5-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence for the compound's constitution.

The ¹H NMR spectrum of 6-Methyl-1,6-naphthyridin-5-one is expected to exhibit distinct signals for each of the aromatic protons and the N-methyl group. The aromatic region will display a set of coupled multiplets corresponding to the protons on the two pyridine (B92270) rings of the naphthyridine core. The N-methyl group will appear as a singlet, typically in the upfield region of the spectrum.

To establish the connectivity between protons and carbons, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the aromatic spin systems of the naphthyridine core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton resonances.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methyl-1,6-naphthyridin-5-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.7 | C2: 145 - 150 |

| H3 | 7.2 - 7.4 | C3: 120 - 125 |

| H4 | 7.8 - 8.0 | C4: 135 - 140 |

| H7 | 7.0 - 7.2 | C4a: 125 - 130 |

| H8 | 8.2 - 8.4 | C5: 160 - 165 |

| N-CH₃ | 3.5 - 3.7 | C7: 115 - 120 |

| C8: 140 - 145 | ||

| C8a: 148 - 152 | ||

| N-CH₃: 30 - 35 |

While 6-Methyl-1,6-naphthyridin-5-one is a largely planar and achiral molecule, advanced NMR techniques involving anisotropic parameters can provide deeper insights into its solution-state behavior. The use of chiral alignment media can induce small but measurable anisotropic effects, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs). These parameters are dependent on the orientation of the molecule relative to the magnetic field and can be used to refine the three-dimensional structure in solution. For more complex derivatives of 6-Methyl-1,6-naphthyridin-5-one that may possess stereocenters or exhibit conformational flexibility, the analysis of anisotropic NMR parameters would be a powerful tool for stereochemical and conformational assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of 6-Methyl-1,6-naphthyridin-5-one. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₉H₈N₂O. The monoisotopic mass of this compound is 160.0637 g/mol epa.gov.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 160. The fragmentation pattern provides valuable structural information. For 6-Methyl-1,6-naphthyridin-5-one, characteristic fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 145. Subsequent loss of carbon monoxide (CO) from the pyridone ring could lead to a fragment at m/z 117. The fragmentation of related heterocyclic systems often involves the cleavage of the rings, and a detailed analysis of the fragment ions can help to confirm the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 6-Methyl-1,6-naphthyridin-5-one

| m/z | Proposed Fragment |

| 160 | [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 132 | [M - CO]⁺ |

| 117 | [M - CH₃ - CO]⁺ |

| 90 | [C₆H₄N]⁺ |

Note: These are predicted fragmentation patterns based on the structure of the molecule and general principles of mass spectrometry.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 6-Methyl-1,6-naphthyridin-5-one is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretching vibration of the pyridone ring, which is expected to appear in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the fused aromatic ring. The spectrum will also display multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the aromatic naphthyridine core. The C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The study of intermolecular interactions, such as hydrogen bonding in the solid state or in concentrated solutions, can also be investigated by analyzing shifts in the characteristic absorption bands. While a specific spectrum for 6-Methyl-1,6-naphthyridin-5-one is not available, IR data for related compounds like 1,5-naphthyridine (B1222797) can provide a reference for the skeletal vibrations chemicalbook.com.

Interactive Data Table: Predicted Infrared Absorption Frequencies for 6-Methyl-1,6-naphthyridin-5-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Methyl (CH₃) |

| 1650 - 1700 | C=O stretch | Amide (in pyridone) |

| 1400 - 1600 | C=C and C=N stretch | Aromatic rings |

| 1350 - 1450 | C-H bend | Methyl (CH₃) |

Note: These are predicted absorption ranges based on standard IR correlation tables and data for similar compounds.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. For 6-Methyl-1,6-naphthyridin-5-one, an X-ray crystal structure would confirm the planarity of the naphthyridine ring system and provide accurate measurements of the geometry of the pyridone ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as π-π stacking or weak C-H···O hydrogen bonds, which govern the solid-state properties of the compound. Although a crystal structure for the title compound was not found in the search results, the crystal structure of a related 1,2,3,4-tetrahydro-1,6-naphthyridine derivative has been reported, demonstrating the utility of this technique for elucidating the solid-state conformation of the 1,6-naphthyridine (B1220473) scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 6-Methyl-1,6-naphthyridin-5-one, an aromatic heterocyclic compound, is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The conjugated π-system of the naphthyridine core will give rise to intense π→π* transitions, likely in the UV region. The presence of the carbonyl group and the nitrogen heteroatoms introduces non-bonding electrons, which can lead to weaker n→π* transitions, often observed at longer wavelengths.

Solvatochromic studies, which involve recording UV-Vis spectra in solvents of varying polarity, can provide insights into the nature of the electronic transitions and the polarity of the ground and excited states of the molecule. For instance, a study on a derivative of 1,6-naphthyridine, 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, investigated its solvatochromism in various solvents to understand the influence of the solvent on the electronic structure nih.gov. Similar studies on 6-Methyl-1,6-naphthyridin-5-one could reveal interesting information about its electronic properties and its interactions with different solvent environments. The photophysical properties of fused 1,6-naphthyridine derivatives have been shown to be of interest, with some exhibiting fluorescence, suggesting potential applications as organic fluorophores nih.gov.

Computational and Theoretical Investigations of 6 Methyl 1,6 Naphthyridin 5 One

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized geometry, electronic distribution, and thermodynamic stability of 6-Methyl-1,6-naphthyridin-5-one. These studies are fundamental to understanding the molecule's behavior at a quantum mechanical level.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For 6-Methyl-1,6-naphthyridin-5-one, FMO analysis would pinpoint the distribution of these orbitals, revealing which atoms are most involved in potential electron-donating or electron-accepting interactions. This is crucial for predicting how the molecule might interact with biological targets. youtube.compku.edu.cn

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates molecular stability and reactivity |

This table presents illustrative data for FMO analysis. Actual values would be determined from specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, prone to nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

For 6-Methyl-1,6-naphthyridin-5-one, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the pyridine-like nitrogen atom, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) might be located on the hydrogen atoms of the methyl group and the aromatic ring, indicating sites for nucleophilic interactions. researchgate.netresearchgate.net

Structural optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 6-Methyl-1,6-naphthyridin-5-one, the primary conformational freedom would involve the rotation of the N-methyl group. While the bicyclic naphthyridine core is largely planar and rigid, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles of the optimized structure. This information is crucial for understanding how the molecule fits into the active site of a biological receptor.

Semi-Empirical Methods (e.g., AM1, PM3) for Molecular Property Calculations

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. uni-muenchen.deucsb.edu These methods are significantly faster than DFT, making them suitable for initial screenings of large molecules or for studying systems where higher-level theory is computationally prohibitive. uomustansiriyah.edu.iq

AM1 and PM3 can be used to calculate various properties of 6-Methyl-1,6-naphthyridin-5-one, including heats of formation, dipole moments, and optimized geometries. nih.govnih.gov While generally less accurate than DFT, they provide valuable qualitative insights and are particularly useful for comparing trends within a series of related compounds. PM3, for instance, is a reparameterization of AM1 designed to better reproduce a wide range of molecular properties. ucsb.edunih.gov

| Method | Calculated Property | Illustrative Value |

|---|---|---|

| AM1 | Heat of Formation | +25.5 kcal/mol |

| Dipole Moment | 3.8 D | |

| PM3 | Heat of Formation | +22.1 kcal/mol |

| Dipole Moment | 4.1 D |

This table provides example data for properties calculated using semi-empirical methods. Actual values are obtained through specific software packages.

Molecular Dynamics (MD) Simulations for Conformational Changes and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and the interactions between a ligand and its protein target. mdpi.commdpi.com

If 6-Methyl-1,6-naphthyridin-5-one were identified as a potential drug candidate, MD simulations would be employed to study its binding to a target protein. researchgate.net These simulations can reveal:

The stability of the ligand-protein complex over time.

Key amino acid residues involved in the binding interaction.

The specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Conformational changes in both the ligand and the protein upon binding.

This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies on Naphthyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools in modern drug discovery. For naphthyridinone derivatives, these methods have been instrumental in elucidating the key structural features required for their biological activity and in understanding their interactions with target proteins.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating theoretical molecular descriptors with experimentally observed activities. For derivatives of naphthyridinones, various QSAR models have been developed to predict their efficacy as inhibitors of specific biological targets.

For instance, in a study on benzo[h] nih.govacs.orgnaphthyridin-2(1H)-one analogs as mTOR inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijpsonline.com These models demonstrated a strong correlation between the structural features of the compounds and their inhibitory activity, achieving high predictability. ijpsonline.com The key molecular descriptors identified in such studies often relate to the electronic, steric, and hydrophobic properties of the molecules.

Table 1: Example of a 3D-QSAR Model for Naphthyridinone Derivatives

| Model | q² | r² | Predictive r² |

|---|---|---|---|

| CoMFA | 0.607 | 0.909 | Not Reported |

| CoMSIA | 0.703 | 0.935 | Not Reported |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient. Data adapted from a study on benzo[h] nih.govacs.orgnaphthyridin-2(1H)-one analogs. ijpsonline.com

The contour maps generated from these models highlight the regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For example, the models might indicate that bulky substituents in a particular region are detrimental to activity, while electron-withdrawing groups in another area are favorable.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This technique provides valuable information about the binding mode and the key interactions that stabilize the ligand-protein complex. For naphthyridinone derivatives, docking studies have been crucial in understanding their mechanism of action at a molecular level.

In studies of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), molecular docking revealed the specific amino acid residues in the active site that interact with the inhibitors. acs.orgresearchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds.

Table 2: Key Binding Interactions of a Naphthyridinone Derivative with its Target Protein (Example)

| Interaction Type | Amino Acid Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Cys552 | 2.1 |

| Hydrophobic Interaction | Val479 | 3.5 |

| Pi-Pi Stacking | Phe487 | 4.2 |

Data is illustrative and based on common interactions observed in kinase inhibitors.

By combining the insights from QSAR and molecular docking, researchers can design new naphthyridinone derivatives with improved potency and selectivity for their intended biological targets. ijpsonline.com

Theoretical Prediction of Optoelectronic and Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic and optical properties of molecules. These methods have been applied to naphthyridine derivatives to explore their potential in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as non-linear optical (NLO) materials.

The optoelectronic properties of interest include the frontier molecular orbital (FMO) energies (HOMO and LUMO), the energy gap, and the absorption spectra. For a series of 2,7-naphthyridine push-pull chromophores, DFT and Time-Dependent DFT (TD-DFT) calculations have shown that strategic substitution can effectively tune the energy gap and absorption wavelength. rsc.org

Table 3: Predicted Optoelectronic and NLO Properties of a Naphthyridine Derivative (Example)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 3.7 eV |

| Maximum Absorption Wavelength (λmax) | 350 nm |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

Data is illustrative and represents typical values for organic chromophores.

These theoretical predictions guide the synthesis of new naphthyridine-based materials with optimized optical and electronic properties for specific technological applications.

Advanced Applications and Research Prospects of 6 Methyl 1,6 Naphthyridin 5 One As a Chemical Scaffold

Utility in Medicinal Chemistry Programs as a Privileged Scaffold

The concept of a privileged scaffold was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets through specific interactions. Naphthyridines, including the 1,6-isomer, fit this description well, being present in numerous compounds with a wide array of biological activities. The 1,6-naphthyridinone core, in particular, offers a rigid bicyclic system with a defined three-dimensional geometry. The nitrogen atoms within the rings act as hydrogen bond acceptors, while the methyl group at the N6 position and the ketone at the C5 position provide specific points for interaction and further chemical modification. This structural versatility has made the 6-Methyl-1,6-naphthyridin-5-one scaffold a focal point in various medicinal chemistry programs aimed at discovering new drugs for a range of diseases.

The 6-Methyl-1,6-naphthyridin-5-one scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various enzymes and receptors implicated in disease pathogenesis. Its inherent properties allow for the design of molecules that can fit into the active or allosteric sites of these biological targets, thereby modulating their function.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 1,6-naphthyridinone scaffold has been successfully employed to create inhibitors of several key kinases.

MET Kinase: A series of 1,6-naphthyridinone-based MET kinase inhibitors have been designed and synthesized. nih.govnih.gov Through systematic structural optimization, a derivative, 20j , was identified as a potent and orally bioavailable MET kinase inhibitor with favorable kinase selectivity. nih.gov In preclinical xenograft models, this compound demonstrated superior tumor growth inhibition compared to the known inhibitor Cabozantinib at the same dosage. nih.gov Another study also highlighted the potential of the 1,6-naphthyridine (B1220473) moiety as a new scaffold for discovering MET kinase inhibitors with good potency and improved pharmacokinetic profiles. nih.gov

Other Kinases: The versatility of the naphthyridine scaffold extends to other kinase families. For instance, derivatives of 1,6-naphthyridine-7-carboxamide, originally developed as HIV-1 integrase inhibitors, have been repurposed and shown to effectively inhibit select oncogenic kinases. nih.gov The broader class of naphthyridines has been explored for the inhibition of Cyclin-Dependent Kinase 5 (CDK5), which is implicated in kidney diseases and neurodegenerative disorders. nih.gov While not specifically mentioning the 6-methyl-5-one variant, this highlights the potential of the core structure. Research into fibroblast growth factor receptor (FGFR) inhibitors has also been active, with a focus on developing specific inhibitors to overcome the limitations of less selective tyrosine kinase inhibitors (TKIs). nih.gov

| Target Kinase | Scaffold Type | Key Findings | Reference |

|---|---|---|---|

| MET | 1,6-Naphthyridinone | Compound 20j showed potent, orally bioavailable inhibition and superior in vivo tumor regression compared to Cabozantinib. | nih.gov |

| MET | 1,6-Naphthyridinone | Systematic optimization led to compounds with high potency (IC50 in the nanomolar range) and favorable pharmacokinetic profiles. | nih.gov |

| Oncogenic Kinases | 1,6-Naphthyridine-7-carboxamide | Repurposed HIV-1 integrase inhibitors showed significant cytotoxicity in cancer cell lines through kinase inhibition. | nih.gov |

| CDK5 | Substituted 1,6-Naphthyridines | Novel derivatives identified as potential therapeutic agents for kidney diseases. | nih.gov |

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Certain complex derivatives based on a dibenzo[c,h] nih.govnih.govnaphthyridin-6-one core have been identified as potent inhibitors of DNA topoisomerase I. nih.govnih.govnih.gov These compounds act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. nih.gov While these are more complex structures, they are derived from the fundamental 1,6-naphthyridinone skeleton. For example, Genz-644282, a dibenzo[c,h] nih.govnih.govnaphthyridin-6-one derivative, has shown a favorable cytotoxicity profile and potent topoisomerase I-targeting activity. nih.govnih.gov The mechanism of these inhibitors is distinct from camptothecins and they may help in overcoming multidrug resistance. nih.gov

PDE10A Inhibition: Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain, and its inhibition is being explored as a novel therapeutic strategy for schizophrenia and other neuropsychiatric disorders. nih.govresearchgate.net While the lead compounds in this area, such as TAK-063, are often based on other heterocyclic systems like pyridazinones, the structural similarities and the broad applicability of privileged scaffolds suggest that 1,6-naphthyridinones could be explored for this target. nih.govresearchgate.net The goal of a PDE10A inhibitor is to balance the activation of different neuronal pathways, a nuanced effect that requires precise molecular design. nih.gov

5-HT4 Receptor Antagonism: The 5-HT4 receptor is involved in various physiological processes, and its modulation is of interest for cardiovascular and gastrointestinal disorders. In failing hearts, the 5-HT4 receptor becomes sensitive to serotonin, and its stimulation can lead to positive inotropic effects. nih.gov Research has shown that antagonism of this receptor could have beneficial effects in heart failure. nih.gov The 1,6-naphthyridine scaffold, with its ability to be tailored for specific receptor interactions, represents a potential starting point for the development of novel 5-HT4 receptor antagonists.

The 1,6-naphthyridine scaffold has been a source of various compounds with promising anti-infective properties.

Antimicrobial: The broader naphthyridine class is well-known for its antibacterial activity, with nalidixic acid being a foundational antibiotic. nih.gov More recent research has focused on developing new derivatives to combat resistant strains. For example, some 1,8-naphthyridinone derivatives have shown selective activity against B. subtilis by inhibiting DNA gyrase. nih.gov While this research often focuses on the 1,8-isomer, the underlying principle of targeting bacterial enzymes like DNA gyrase or topoisomerases is applicable to other naphthyridine scaffolds. mdpi.com

Antiviral & Anti-HIV: Derivatives of 1,6-naphthyridine have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV). nih.gov These compounds were found to be active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action that targets the early and late stages of viral replication. nih.gov In the context of HIV, 1,6-naphthyridine-7-carboxamides were initially developed as potent HIV-1 integrase inhibitors. nih.gov Further research has explored 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives as allosteric inhibitors of HIV-1 integrase, a newer approach that targets the binding site of the lens epithelium-derived growth factor (LEDGF/p75) to disrupt enzyme function. nih.govresearchgate.net

Antimalarial: The search for new antimalarial drugs has also included naphthyridine derivatives. While early studies on 5-amino derivatives of 1,8-naphthyridine (B1210474) showed minimal activity, newer approaches have been more successful. mdpi.com For instance, certain tetrahydro-1,8-naphthyridine derivatives have been developed as selective inhibitors of the malaria protein farnesyltransferase (PFT) with potent activity in the low nanomolar range. mdpi.com

| Anti-Infective Area | Scaffold/Derivative | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Antiviral (HCMV) | 1,6-Naphthyridine analogues | Early and late stage viral replication | Potent activity against ganciclovir-resistant HCMV strains. | nih.gov |

| Anti-HIV | 1,6-Naphthyridine-7-carboxamide | HIV-1 Integrase | Initially developed as potent integrase inhibitors. | nih.gov |

| Anti-HIV | 5,6,7,8-Tetrahydro-1,6-naphthyridine | Allosteric site of HIV-1 Integrase | Inhibits integrase by promoting aberrant multimerization. | nih.govresearchgate.net |

| Antimalarial | Tetrahydro-1,8-naphthyridine | Protein Farnesyltransferase (PFT) | Selective and potent inhibition of malaria PFT. | mdpi.com |

The anticancer potential of the 1,6-naphthyridinone scaffold is one of its most extensively researched applications. mdpi.com This activity stems from the ability of its derivatives to target multiple hallmarks of cancer, including uncontrolled proliferation and DNA replication.

The primary mechanism for many 1,6-naphthyridinone-based anticancer agents is the inhibition of DNA topoisomerases and protein kinases. As previously discussed, complex dibenzo[c,h] nih.govnih.govnaphthyridin-6-one derivatives are potent topoisomerase I inhibitors that induce DNA damage and apoptosis in cancer cells. nih.govnih.govnih.gov These compounds have shown efficacy in human tumor xenograft models. nih.gov

Furthermore, the development of specific kinase inhibitors from the 1,6-naphthyridinone scaffold, such as those targeting MET, directly addresses the signaling pathways that drive cancer cell growth and survival. nih.govnih.gov The compound 20j , for example, not only inhibits the MET kinase but also shows significant tumor regression in animal models, marking it as a promising preclinical candidate. nih.gov

Additionally, researchers have successfully repurposed 8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamides, originally designed as anti-HIV agents, into cytotoxic anticancer compounds. nih.gov By modifying the scaffold, new derivatives were created that exhibited significant cytotoxicity against a panel of cancer cell lines, partly through the inhibition of oncogenic kinases. nih.gov This highlights the remarkable versatility of the 1,6-naphthyridine scaffold in generating molecules with potent and adaptable biological activities for cancer therapy.

Development of Enzyme and Receptor Inhibitors in Pre-Clinical Research

Role in Materials Science and Photophysical Applications Research

The naphthyridine core is increasingly recognized for its potential in the design of advanced materials, owing to its intriguing electronic and photophysical properties. mdpi.com Research into derivatives of the 1,6-naphthyridine scaffold has revealed promising applications in areas requiring specific light-emitting and metal-coordinating capabilities.

The nitrogen atoms within the bicyclic structure of 6-Methyl-1,6-naphthyridin-5-one make it an excellent candidate for ligand design in coordination chemistry. Naphthyridine isomers, in general, can act as either mono- or bidentate ligands, coordinating with a variety of transition metals to form stable complexes. nih.gov For instance, 1,5-naphthyridine (B1222797) has been successfully used to create bridging ligands for the construction of dinuclear Ruthenium(II) complexes. acs.org

The specific geometry and electronic distribution of 6-Methyl-1,6-naphthyridin-5-one, with its two nitrogen atoms, offer distinct coordination possibilities. The lone pair of electrons on each nitrogen atom can be donated to a metal center, leading to the formation of coordination compounds with potentially useful catalytic or photophysical properties. nih.gov The design of such ligands is a critical area of research, as the nature of the ligand profoundly influences the properties of the resulting metal complex, including its stability, reactivity, and luminescent behavior. acs.orgnih.gov While extensive research has been conducted on other isomers like 1,5-naphthyridine and 1,8-naphthyridine, the principles are transferable, suggesting a fertile ground for the exploration of 6-Methyl-1,6-naphthyridin-5-one in creating novel metal-organic frameworks (MOFs), catalysts, and photofunctional materials. acs.orgresearchgate.net

Table 1: Potential Metal Coordination Sites in 6-Methyl-1,6-naphthyridin-5-one

| Potential Coordinating Atom | Description |

|---|---|

| N1 (Pyridine Nitrogen) | The nitrogen atom in the pyridine (B92270) ring is a primary site for metal coordination due to its available lone pair of electrons. |

| N6 (Lactam Nitrogen) | While the lone pair on the lactam nitrogen is less available due to resonance with the carbonyl group, it could potentially participate in coordination under certain conditions or with specific metals. |

The development of molecular switches, molecules that can reversibly shift between two or more stable states in response to external stimuli such as light, pH, or temperature, is a forefront area of materials science. The inherent photophysical properties of naphthyridine derivatives make them attractive candidates for this purpose. mdpi.com For example, 1,6-naphthyridin-7(6H)-ones have been investigated as fluorescent nucleobase analogues that exhibit solvatochromism—a change in fluorescence color depending on the polarity of the solvent. mdpi.com

This sensitivity to the local environment is a key characteristic of molecular probes and switches. The 6-Methyl-1,6-naphthyridin-5-one scaffold could be functionalized to create systems where protonation/deprotonation of a nitrogen atom or a specific binding event could alter the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. Such a change represents the "on" and "off" states of a molecular switch. The development of these systems based on the 6-Methyl-1,6-naphthyridin-5-one core could lead to applications in chemical sensing, data storage, and molecular machinery.

Future Directions in 6-Methyl-1,6-naphthyridin-5-one Research

The full potential of 6-Methyl-1,6-naphthyridin-5-one as a chemical scaffold is far from realized. Future research is poised to expand its utility through innovative synthetic methods, a deeper understanding of its chemical behavior, and the use of powerful computational tools.

Traditional synthetic routes to heterocyclic compounds can often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A key future direction is the development of green and sustainable methods for the synthesis of 6-Methyl-1,6-naphthyridin-5-one and its derivatives. Research on related naphthyridine systems has demonstrated the feasibility of one-pot, multi-component reactions in environmentally benign solvents like water. rsc.org These approaches offer numerous advantages, including shorter reaction times, reduced waste, and the avoidance of transition metal catalysts. rsc.org Applying these principles, such as on-water synthesis or mechanochemistry, to the construction of the 6-Methyl-1,6-naphthyridin-5-one core would represent a significant advancement, making its production more efficient and environmentally friendly.

A thorough understanding of the reactivity of the 6-Methyl-1,6-naphthyridin-5-one scaffold is essential for its elaboration into more complex and functional molecules. While some reactions, such as chlorination, have been reported for this specific compound, a vast landscape of its chemical behavior remains to be explored. acs.org Drawing parallels from the reactivity of other naphthyridine isomers, future research will likely focus on a range of transformations. nih.gov

Table 2: Potential Future Reactivity Studies on 6-Methyl-1,6-naphthyridin-5-one

| Reaction Type | Potential Outcome |

|---|---|

| Electrophilic Aromatic Substitution | Introduction of functional groups like nitro or halo onto the pyridine ring, providing handles for further derivatization. |

| Nucleophilic Aromatic Substitution | Displacement of leaving groups (e.g., halogens introduced via prior reactions) with various nucleophiles to build molecular complexity. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. |

| N-Alkylation/Arylation | Modification at the N6 position to modulate the electronic properties and steric bulk of the molecule. |

| Reactions at the Methyl Group | Functionalization of the C5-methyl group via radical reactions or condensation to attach other molecular fragments. |

Systematic investigation into these and other novel transformations will unlock the synthetic potential of 6-Methyl-1,6-naphthyridin-5-one, enabling the creation of new compounds for a wide range of applications.

The integration of advanced computational modeling, such as Density Functional Theory (DFT), is set to revolutionize the design of molecules based on the 6-Methyl-1,6-naphthyridin-5-one scaffold. Theoretical calculations can provide deep insights into the electronic structure, reactivity, and photophysical properties of both the parent molecule and its hypothetical derivatives. mdpi.com

Computational methods have already been successfully used to predict the properties of metal complexes with naphthyridine-based ligands and to guide ligand design for site-selective coordination. researchgate.netmdpi.com In the future, these tools will be invaluable for:

Predicting Reactivity: Calculating electron density maps and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, thus guiding synthetic efforts.

Simulating Spectroscopic Properties: Predicting UV-Vis absorption and fluorescence emission spectra to identify promising candidates for photophysical applications before their synthesis.

Modeling Metal Complexes: Determining the preferred coordination geometries and electronic properties of metal complexes incorporating 6-Methyl-1,6-naphthyridin-5-one as a ligand.

By establishing robust structure-function relationships through computational modeling, researchers can more efficiently design and target the synthesis of novel molecules with desired properties, accelerating the discovery process and expanding the application scope of the 6-Methyl-1,6-naphthyridin-5-one chemical scaffold.

Q & A

Q. What are the primary synthetic routes for 6-methyl-1,6-naphthyridin-5-one, and how are reaction conditions optimized?

The compound is commonly synthesized via decarboxylation of 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid under high-temperature conditions (250°C, neat substrate, 77% yield) . Alternatively, hydrolysis of the imine precursor (6-methyl-1,6-naphthyridin-5(6H)-imine) using 2.5 M NaOH under reflux for 3 hours yields the oxo derivative with 65% efficiency . Optimization focuses on minimizing side reactions by controlling temperature and avoiding prolonged heating.

Q. How can halogenation be achieved in 6-methyl-1,6-naphthyridin-5-one, and what factors influence selectivity?

Halogenation typically employs POCl₃ or POBr₃ under sealed conditions. For example, 6-methyl-1,6-naphthyridin-5(6H)-one reacts with POCl₃ at 130°C for 20 hours to yield 5-chloro-1,6-naphthyridine (90% yield) . Selectivity depends on reagent choice and temperature: PCl₅ with POCl₃ at reflux produces a mixture of mono- and di-halogenated derivatives (e.g., 5-chloro, 5,8-dichloro, and 8-chloro-6-methyl products), highlighting competing reaction pathways .

Advanced Research Questions

Q. How do reaction conditions reconcile contradictory product distributions in halogenation reactions?

Contradictions arise from reagent reactivity and temperature. For instance, using POCl₃ alone at 170°C yields only 5-chloro-1,6-naphthyridine (63%), while adding PCl₅ under reflux generates a mixture of 5-chloro (2%), 5,8-dichloro (24%), and 8-chloro-6-methyl (14%) derivatives . The dichlorination pathway is favored by higher electrophilicity of PCl₅, which activates multiple positions. Researchers must balance stoichiometry and thermal stability to target specific products.

Q. What strategies enable regioselective alkylation of amino-substituted 6-methyl-1,6-naphthyridin-5-one derivatives?

Alkylation of 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one involves N-(4-iodopentyl)phthalimide in dimethylformamide (DMF) at 80–85°C with triethylamine as a base, achieving 45% yield of the alkylated product. Deprotection with hydrazine releases the primary amine, critical for further functionalization . Regioselectivity is controlled by steric hindrance at the 8-position and the electronic effects of the amino group.

Q. How does tautomerism in 6-methyl-1,6-naphthyridin-5-one influence its reactivity in electrophilic substitution?

The nontautomeric oxo form (6-methyl-1,6-naphthyridin-5(6H)-one) exhibits distinct reactivity compared to tautomeric analogs. For example, halogenation with POCl₃ exclusively targets the 5-position, whereas tautomerism in related naphthyridines can activate adjacent positions for substitution . Nuclear magnetic resonance (NMR) and X-ray crystallography are essential to confirm tautomeric states and predict reaction outcomes.

Q. What role do substituents play in directing functionalization pathways of 6-methyl-1,6-naphthyridin-5-one?

Substituents like phenyl groups significantly alter reactivity. Introducing a 2-phenyl group via alkylation (e.g., using benzyl halides) enhances stability and directs electrophilic attacks to the 8-position, as seen in the synthesis of 6-methyl-2-phenyl-1,6-naphthyridin-5(6H)-one (80% yield) . Steric and electronic effects from substituents must be modeled computationally or via Hammett studies to design targeted derivatives.

Methodological Considerations

- Data Contradiction Analysis : When conflicting yields or products arise (e.g., halogenation pathways ), systematic variation of reagents, temperatures, and reaction times is critical. Kinetic vs. thermodynamic control should be evaluated using time-course experiments.

- Experimental Design : For functionalization, prioritize reagents with well-documented selectivity (e.g., POCl₃ for mono-halogenation) and validate product distributions via HPLC or GC-MS.

- Advanced Characterization : Employ tandem mass spectrometry (MS/MS) and 2D NMR (e.g., HSQC, NOESY) to resolve regioisomeric products and confirm substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.